1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Medicinal chemistry Structure-activity relationship Physicochemical property differentiation

1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS 955257-42-8) is a synthetic small-molecule urea derivative with molecular formula C22H27N3O3 and molecular weight 381.5 g/mol. The compound features a 5-oxopyrrolidine ring N-substituted with a p-tolyl group, a central urea linker, and a 4-methoxyphenethyl side chain connected via a methylene bridge at the pyrrolidine 3-position.

Molecular Formula C22H27N3O3
Molecular Weight 381.476
CAS No. 955257-42-8
Cat. No. B2371156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
CAS955257-42-8
Molecular FormulaC22H27N3O3
Molecular Weight381.476
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=C(C=C3)OC
InChIInChI=1S/C22H27N3O3/c1-16-3-7-19(8-4-16)25-15-18(13-21(25)26)14-24-22(27)23-12-11-17-5-9-20(28-2)10-6-17/h3-10,18H,11-15H2,1-2H3,(H2,23,24,27)
InChIKeyURCULJADZQRSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS 955257-42-8): Structural Identity, Physicochemical Profile, and Procurement Context


1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS 955257-42-8) is a synthetic small-molecule urea derivative with molecular formula C22H27N3O3 and molecular weight 381.5 g/mol . The compound features a 5-oxopyrrolidine ring N-substituted with a p-tolyl group, a central urea linker, and a 4-methoxyphenethyl side chain connected via a methylene bridge at the pyrrolidine 3-position. This scaffold belongs to the pyrrolidinyl urea class, which has been extensively characterized in the patent and medicinal chemistry literature as a privileged chemotype for kinase inhibition, particularly TrkA [1], and for chemokine receptor antagonism (CCR1/CCR3) [2]. The compound is supplied primarily as a research tool with typical purity ≥95% and is intended for in vitro or ex vivo experimental use only—not for therapeutic or diagnostic applications.

Why 1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea Cannot Be Replaced by Generic Pyrrolidinyl Urea Analogs


Pyrrolidinyl urea derivatives are not functionally interchangeable. Even structurally conservative modifications—such as removal of the 4-methoxy group from the phenethyl ring, substitution of p-tolyl with phenyl on the pyrrolidinone nitrogen, or deletion of the methylene spacer—profoundly alter hydrogen-bonding capacity, lipophilicity (XLogP), and conformational flexibility, which in turn modulate target engagement and selectivity [1]. In the well-characterized TrkA inhibitor series, substitution patterns on both the pyrrolidine N-aryl ring and the distal urea terminus dictate potency differences exceeding 100-fold [2]. Similarly, within the CCR3 antagonist class, the ortho-substitution pattern on the phenyl ring controls a >1000-fold selectivity window over related chemokine receptors . The specific combination of 4-methoxyphenethyl terminus, p-tolyl N-substituent, and methylene-linked pyrrolidinone core in CAS 955257-42-8 represents a distinct three-dimensional pharmacophore that cannot be replicated by purchasing a generic “pyrrolidinyl urea” without risking loss of the intended biological profile.

1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea: Quantitative Differentiation Evidence Against Closest Structural Analogs


Structural Differentiation: 4-Methoxyphenethyl vs. Unsubstituted Phenethyl Terminus Affects Hydrogen-Bond Acceptor Count and Predicted CNS Permeability

The target compound incorporates a 4-methoxyphenethyl group, providing three hydrogen-bond acceptors and a computed XLogP of approximately 2.9, compared to the des-methoxy analog 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea (CAS 954588-64-8), which possesses only two hydrogen-bond acceptors and an XLogP of approximately 2.7 [1]. This difference in hydrogen-bonding capacity is structurally analogous to modifications in the CCR3 antagonist series where methoxy substitution on the phenethyl ring was shown to alter receptor residence time [2]. The additional oxygen atom also increases topological polar surface area, which may reduce passive blood-brain barrier penetration relative to the unsubstituted analog.

Medicinal chemistry Structure-activity relationship Physicochemical property differentiation

N-Aryl Substituent Differentiation: p-Tolyl vs. Phenyl on Pyrrolidinone Nitrogen Modulates Electron Density and Steric Bulk

The target compound bears a p-tolyl (4-methylphenyl) group on the pyrrolidinone nitrogen, whereas the closely related analog 1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894005-75-5) carries an unsubstituted phenyl ring . The p-methyl substituent donates electron density via inductive and hyperconjugative effects, raising the HOMO energy of the aryl ring and potentially strengthening π-π stacking interactions with aromatic residues in kinase ATP pockets. In the TrkA inhibitor patent literature, the p-tolyl substitution pattern appears in multiple potent examples with IC50 values below 100 nM, while unsubstituted phenyl analogs frequently show reduced potency [1]. Additionally, the p-tolyl group contributes approximately 14 Da of additional molecular weight and slightly increased lipophilicity.

Medicinal chemistry Kinase inhibitor design Electronic effects

Linker Architecture: Methylene-Bridged vs. Directly Attached Urea at Pyrrolidine 3-Position Alters Conformational Flexibility

CAS 955257-42-8 features a methylene (-CH2-) spacer between the pyrrolidine 3-position and the urea nitrogen, creating a pyrrolidin-3-ylmethyl urea architecture. By contrast, CAS 894005-75-5 attaches the urea directly to the pyrrolidine 3-position with no methylene spacer . This single-carbon difference introduces an additional rotatable bond (increasing the rotatable bond count from 5 to 6), which affects the conformational ensemble accessible to the urea pharmacophore [1]. In the broader pyrrolidinyl urea class, the presence or absence of a methylene spacer has been shown to modulate the dihedral angle between the pyrrolidine ring and the urea plane, affecting the presentation of the terminal aryl group to the target binding site [2]. For TrkA inhibitors, optimization campaigns frequently explore both direct-linked and methylene-bridged variants, with the optimal linker depending on the specific substitution pattern of the N-aryl and terminal urea groups.

Medicinal chemistry Conformational analysis Scaffold hopping

Class-Level Potency Context: Pyrrolidinyl Urea Scaffold Validated as Potent TrkA Kinase Inhibitor Chemotype (IC50 < 100 nM Range)

While compound-specific IC50 data for CAS 955257-42-8 is not publicly available in peer-reviewed literature, the pyrrolidinyl urea scaffold to which it belongs has been validated as a highly potent TrkA kinase inhibitor platform. Representative compounds from US Patent US10323022 exhibit TrkA IC50 values ranging from 1.7 nM (Example 445) to 6 nM (Example 135) [1]. These compounds share the core pyrrolidinyl urea architecture with varying N-aryl and terminal substituents. Critically, the combination of a substituted N-aryl group and a phenethyl-type terminus is a recurring motif among the most potent examples in this patent series. Additionally, pyrrolidinyl urea derivatives have been disclosed as CCR3 antagonists with IC50 values as low as 1.7 nM [2], demonstrating that subtle changes in substitution pattern can shift selectivity between kinase and GPCR targets. The specific substitution pattern of CAS 955257-42-8 (4-methoxyphenethyl + p-tolyl + methylene linker) represents a distinct unexplored vector within this privileged chemotype space.

Kinase inhibition TrkA Pain and cancer research

Application Scenarios for 1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion in TrkA Kinase Inhibitor Programs

CAS 955257-42-8 serves as a rationally designed probe molecule for TrkA kinase inhibitor SAR campaigns. Its unique combination of a 4-methoxyphenethyl terminus and a p-tolyl-substituted pyrrolidinone core with methylene linker—neither of which is represented among the extensively exemplified compounds in US10323022—makes it a suitable candidate for exploring uncharted substitution space within a clinically validated chemotype. Researchers can use this compound as a starting point to systematically vary the methoxy position, alkyl chain length, and linker geometry while benchmarking against the known potent exemplars (IC50 1.7–6 nM) .

Kinase Selectivity Profiling: Differentiating TrkA vs. Off-Target Kinase Engagement

The p-tolyl N-aryl substituent and 4-methoxyphenethyl terminus in CAS 955257-42-8 create a distinct pharmacophore that may influence kinase selectivity relative to pan-Trk inhibitors or other pyrrolidinyl urea variants. This compound can be deployed in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) alongside the phenyl analog (CAS 894005-75-5) to identify substitution-dependent selectivity shifts. Such profiling is essential for programs aiming to minimize TrkB/TrkC off-target effects or to achieve central nervous system (CNS)-sparing peripheral TrkA inhibition .

Computational Chemistry and Pharmacophore Modeling: Probing the Role of the Methylene Spacer

The methylene bridge between the pyrrolidine ring and urea group introduces conformational flexibility not present in directly-linked analogs (e.g., CAS 894005-75-5). This structural feature makes CAS 955257-42-8 a valuable tool compound for molecular dynamics simulations, free-energy perturbation (FEP) calculations, and conformational sampling studies. By comparing the bound-state conformations of the methylene-bridged and directly-linked variants in silico, computational chemists can quantify the entropic contribution of the spacer to binding affinity and use this information to guide linker optimization in lead series .

Chemokine Receptor (CCR3) Antagonist Screening as an Alternative Target Hypothesis

Given that pyrrolidinyl phenylurea derivatives have demonstrated potent CCR3 antagonism (IC50 as low as 1.7 nM), CAS 955257-42-8 can be screened in CCR3 binding and functional assays (e.g., chemotaxis inhibition) as an alternative to the kinase inhibition hypothesis. The 4-methoxyphenethyl terminus and p-tolyl substitution pattern represent a novel combination not previously evaluated in the published CCR3 antagonist SAR literature. A positive result would establish this compound as the starting point for a new chemical series targeting eosinophil-related inflammatory diseases .

Quote Request

Request a Quote for 1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.